Cas no 1260864-83-2 (3-2-fluoro-5-(trifluoromethyl)phenylazetidine)

3-2-Fluoro-5-(trifluoromethyl)phenylazetidine is a fluorinated azetidine derivative characterized by its unique structural features, including a phenyl ring substituted with both fluorine and trifluoromethyl groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The azetidine ring contributes to conformational rigidity, aiding in the design of selective ligands or inhibitors. Its synthetic versatility allows for further functionalization, making it valuable in medicinal chemistry for developing novel therapeutics or crop protection agents. The compound is typically handled under controlled conditions due to its reactive nature.
3-2-fluoro-5-(trifluoromethyl)phenylazetidine structure
1260864-83-2 structure
Product name:3-2-fluoro-5-(trifluoromethyl)phenylazetidine
CAS No:1260864-83-2
MF:C10H9F4N
MW:219.178776502609
CID:5914847
PubChem ID:83808232

3-2-fluoro-5-(trifluoromethyl)phenylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-2-fluoro-5-(trifluoromethyl)phenylazetidine
    • 3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
    • 1260864-83-2
    • EN300-1930125
    • Inchi: 1S/C10H9F4N/c11-9-2-1-7(10(12,13)14)3-8(9)6-4-15-5-6/h1-3,6,15H,4-5H2
    • InChI Key: QZOHJASTRRIFSW-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1C1CNC1

Computed Properties

  • Exact Mass: 219.06711194g/mol
  • Monoisotopic Mass: 219.06711194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.3

3-2-fluoro-5-(trifluoromethyl)phenylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1930125-10.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
10g
$5037.0 2023-05-26
Enamine
EN300-1930125-1g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
1g
$1272.0 2023-09-17
Enamine
EN300-1930125-5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
5g
$3687.0 2023-09-17
Enamine
EN300-1930125-0.05g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
0.05g
$1068.0 2023-09-17
Enamine
EN300-1930125-1.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
1g
$1172.0 2023-05-26
Enamine
EN300-1930125-0.25g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
0.25g
$1170.0 2023-09-17
Enamine
EN300-1930125-2.5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
2.5g
$2492.0 2023-09-17
Enamine
EN300-1930125-0.1g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
0.1g
$1119.0 2023-09-17
Enamine
EN300-1930125-0.5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
0.5g
$1221.0 2023-09-17
Enamine
EN300-1930125-5.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]azetidine
1260864-83-2
5g
$3396.0 2023-05-26

Additional information on 3-2-fluoro-5-(trifluoromethyl)phenylazetidine

3-2-Fluoro-5-(Trifluoromethyl)phenylazetidine: A Promising Compound in Medicinal Chemistry

3-2-Fluoro-5-(trifluoromethyl)phenylazetidine (CAS No. 1260864-83-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a broad range of biological activities. The presence of a fluorine atom and a trifluoromethyl group in the phenyl ring imparts distinct chemical and pharmacological properties, making it an intriguing candidate for drug development.

The chemical structure of 3-2-fluoro-5-(trifluoromethyl)phenylazetidine is characterized by a central azetidine ring substituted with a 2-fluoro-5-(trifluoromethyl)phenyl group. The fluorine atom and the trifluoromethyl group are known to influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Recent studies have highlighted the potential of 3-2-fluoro-5-(trifluoromethyl)phenylazetidine in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving serotonin and dopamine receptors. Research has shown that this compound exhibits high affinity for serotonin 5-HT1A receptors, which are implicated in conditions such as anxiety, depression, and schizophrenia. The ability to modulate these receptors effectively could lead to the development of novel treatments with improved efficacy and reduced side effects.

In addition to its potential in neurological disorders, 3-2-fluoro-5-(trifluoromethyl)phenylazetidine has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The precise mechanism of action is still under investigation, but early results suggest that it may act as a potent inhibitor of kinases or other key enzymes involved in tumor progression.

The synthesis of 3-2-fluoro-5-(trifluoromethyl)phenylazetidine involves several steps, including the formation of the azetidine ring and the introduction of the fluorine and trifluoromethyl groups. Various synthetic routes have been explored to optimize yield and purity, with some methods employing transition-metal catalysis to facilitate the formation of the desired substituents. The choice of synthetic strategy depends on factors such as scalability, cost-effectiveness, and environmental impact.

The physicochemical properties of 3-2-fluoro-5-(trifluoromethyl)phenylazetidine, including its solubility, stability, and partition coefficient (logP), are critical for its pharmaceutical development. These properties can be fine-tuned through structural modifications or formulation strategies to enhance its bioavailability and therapeutic index. For instance, prodrug approaches or nanoparticle formulations may be employed to improve solubility and target delivery to specific tissues or organs.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While no clinical trials have been reported for 3-2-fluoro-5-(trifluoromethyl)phenylazetidine as of yet, preclinical data suggest that it has favorable pharmacokinetic properties and low toxicity profiles. These findings provide a strong foundation for advancing this compound into clinical testing in the near future.

In conclusion, 3-2-fluoro-5-(trifluoromethyl)phenylazetidine (CAS No. 1260864-83-2) represents a promising lead compound in medicinal chemistry with potential applications in neurological disorders and cancer therapy. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in these challenging medical fields.

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